molecular formula C9H15NO3 B5910180 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No. B5910180
M. Wt: 185.22 g/mol
InChI Key: DTKDDIWZQYVBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit CK2, which is overexpressed in many types of cancer.

Mechanism of Action

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of various proteins that are involved in cancer cell growth and survival. 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells. Additionally, 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to inhibit the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in lab experiments is its specificity for protein kinase CK2. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other kinases. However, one limitation of using 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for the study of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one and its potential as a therapeutic agent in cancer treatment. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the identification of biomarkers that can predict the response of cancer cells to CK2 inhibition. Additionally, the combination of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one with other therapeutic agents, such as immunotherapy, is an area of active research. Finally, the use of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in other diseases, such as neurodegenerative diseases, is an area of potential future research.

Synthesis Methods

The synthesis of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves several steps, including the reaction of cyclopropylamine with 2-bromoacetone, followed by the reaction of the resulting compound with 2-hydroxy-3,5,5-trimethyl-2-oxazolidinone. The final step involves the hydrolysis of the ester group to produce 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. The synthesis of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been optimized to improve its yield and purity.

Scientific Research Applications

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy.

properties

IUPAC Name

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-8(2)9(3,12)10(6-4-5-6)7(11)13-8/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKDDIWZQYVBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C2CC2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

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